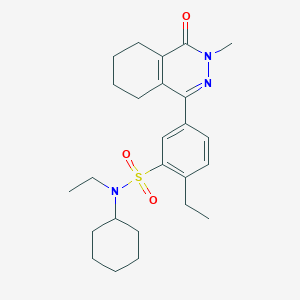methyl}-4,5-dimethylthiophen-2-yl)benzamide](/img/structure/B11322931.png)
N-(3-{[(4,6-dimethylpyrimidin-2-yl)amino](phenyl)methyl}-4,5-dimethylthiophen-2-yl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a pyrimidine ring, a thiophene ring, and a benzamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common approach is to start with the synthesis of the pyrimidine and thiophene rings separately, followed by their coupling through a series of reactions. The reaction conditions often involve the use of solvents like ethanol and reagents such as arginine .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Advanced purification techniques, including recrystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride, leading to the formation of different reduced products.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer properties and ability to inhibit specific kinases.
Industry: Utilized in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide involves its interaction with molecular targets such as enzymes and receptors. The compound binds to these targets through hydrogen bonds, hydrophobic interactions, and π-π stacking . This binding can inhibit the activity of specific enzymes or modulate receptor functions, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-Methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide
- 2-Pyrimidinamine, 4,6-dimethyl-
- N-(4,6-dimethylpyrimidin-2-yl)-2-(5-phenyl)
Uniqueness
N-(3-{(4,6-dimethylpyrimidin-2-yl)aminomethyl}-4,5-dimethylthiophen-2-yl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical properties and biological activities. Its ability to interact with multiple molecular targets makes it a versatile compound in various fields of research.
Propriétés
Formule moléculaire |
C26H26N4OS |
|---|---|
Poids moléculaire |
442.6 g/mol |
Nom IUPAC |
N-[3-[[(4,6-dimethylpyrimidin-2-yl)amino]-phenylmethyl]-4,5-dimethylthiophen-2-yl]benzamide |
InChI |
InChI=1S/C26H26N4OS/c1-16-15-17(2)28-26(27-16)29-23(20-11-7-5-8-12-20)22-18(3)19(4)32-25(22)30-24(31)21-13-9-6-10-14-21/h5-15,23H,1-4H3,(H,30,31)(H,27,28,29) |
Clé InChI |
OVLBQOXMHYBELL-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=NC(=N1)NC(C2=CC=CC=C2)C3=C(SC(=C3C)C)NC(=O)C4=CC=CC=C4)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-methoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11322848.png)
![7-(2-furylmethyl)-8,9-dimethyl-2-(2-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322853.png)
![2-[4-(2-chlorobenzyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]-N-(furan-2-ylmethyl)ethanamine](/img/structure/B11322860.png)
![4-chloro-N-[4-(dimethylamino)benzyl]-N-(pyridin-2-yl)benzamide](/img/structure/B11322869.png)
![(2-Methylphenyl){4-[4-(phenylsulfonyl)-2-(thiophen-2-yl)-1,3-oxazol-5-yl]piperazin-1-yl}methanone](/img/structure/B11322883.png)

![2-(4-chloro-3,5-dimethylphenoxy)-N-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322893.png)
![2,7-bis(4-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11322897.png)


![4-[(4-methylbenzyl)sulfanyl]-1-(2-phenylethyl)-1,5,6,7-tetrahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B11322913.png)
![2-(3,5-dimethylphenoxy)-N-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B11322919.png)
![3-(4-fluorophenyl)-N-hexyl-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11322924.png)
![N-(2,6-dimethylphenyl)-2-phenylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B11322928.png)
